molecular formula C18H23N7O B2360095 Ehmt2-IN-1

Ehmt2-IN-1

Cat. No.: B2360095
M. Wt: 353.4 g/mol
InChI Key: DJSJHTKOFPOYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EHMT2-IN-1 is a potent inhibitor of euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a. This compound is primarily used in research focused on blood disorders and cancer. This compound exhibits high potency with inhibitory concentration 50 (IC50) values of less than 100 nanomolar for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EHMT2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical reactors, purification techniques such as chromatography, and stringent quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: EHMT2-IN-1 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

EHMT2-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

EHMT2-IN-1 exerts its effects by binding to the active site of EHMT2, preventing the enzyme from adding methyl groups to histones. This inhibition leads to the reactivation of tumor suppressor genes and induces cancer cell death. The compound mimics the enzyme’s natural substrates or induces conformational changes that render the enzyme inactive .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high potency, selectivity, and better pharmacokinetic properties, making it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

IUPAC Name

2-N-[4-methoxy-3-[4-(methylaminomethyl)pyrazol-1-yl]phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSJHTKOFPOYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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